![molecular formula C9H8ClNO3 B6256373 Methyl 5-acetyl-2-chloropyridine-3-carboxylate CAS No. 1256787-82-2](/img/no-structure.png)
Methyl 5-acetyl-2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl chloropyridine carboxylates are a class of organic compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a chlorine atom, a methyl ester group, and a carboxylate group . They are used as intermediates in the synthesis of various pharmaceutical and agrochemical products .
Molecular Structure Analysis
The molecular structure of similar compounds, like methyl 2-chloropyridine-3-carboxylate, consists of a pyridine ring substituted with a chlorine atom and a methyl ester group . The exact structure of “methyl 5-acetyl-2-chloropyridine-3-carboxylate” would have an additional acetyl group on the pyridine ring.Chemical Reactions Analysis
Methyl chloropyridine carboxylates can undergo various chemical reactions, including nucleophilic substitution reactions with the chlorine atom, and reactions at the ester group . The specific reactions that “this compound” can undergo would depend on the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, methyl 2-chloropyridine-3-carboxylate is a colorless liquid with a molecular weight of 171.58 g/mol, a density of 1.314 g/mL, and a boiling point of 150°C .Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-acetyl-2-chloropyridine-3-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with acetic anhydride to form 5-acetyl-2-chloropyridine-3-carboxylic acid, which is then esterified with methanol using a catalyst such as sulfuric acid to yield the final product.", "Starting Materials": ["2-chloro-3-pyridinecarboxylic acid", "acetic anhydride", "methanol", "sulfuric acid"], "Reaction": [ "Step 1: 2-chloro-3-pyridinecarboxylic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine to form 5-acetyl-2-chloropyridine-3-carboxylic acid.", "Step 2: The resulting 5-acetyl-2-chloropyridine-3-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield methyl 5-acetyl-2-chloropyridine-3-carboxylate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1256787-82-2 |
Molekularformel |
C9H8ClNO3 |
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
methyl 5-acetyl-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(9(13)14-2)8(10)11-4-6/h3-4H,1-2H3 |
InChI-Schlüssel |
WLKMYZJCFWBWDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)C(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.